molecular formula C20H21N3O5 B14985832 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

Cat. No.: B14985832
M. Wt: 383.4 g/mol
InChI Key: LHUGITPDXXCQJS-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, an oxadiazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under controlled conditions.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage by reacting the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The oxadiazole ring and the hydroxyphenyl group are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but lacking the oxadiazole ring and butanamide linkage.

    3,4-Dimethoxyhydrocinnamic acid: Another compound with a dimethoxyphenyl group but different functional groups.

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H21N3O5/c1-26-16-10-9-13(11-17(16)27-2)20-22-19(28-23-20)8-4-7-18(25)21-14-5-3-6-15(24)12-14/h3,5-6,9-12,24H,4,7-8H2,1-2H3,(H,21,25)

InChI Key

LHUGITPDXXCQJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)O)OC

Origin of Product

United States

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